Flavaspidic acid

Xanthine Oxidase Gout Natural Product Inhibitor

Flavaspidic acid (CAS 114-42-1) is a polyphenolic acylphloroglucinol with dual antibacterial and radical-scavenging activity. Critically, its biological potency is variant-specific: the AP variant (IC50 6.3 µM) matches allopurinol for xanthine oxidase inhibition, the AB variant targets MRSA (MIC 3.125 µg/mL), and the BB variant disrupts S. haemolyticus biofilms. Treating these as interchangeable leads to experimental failure. Specify the exact variant required to ensure relevance for gout, antimicrobial, or hepatic FABP research.

Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
CAS No. 114-42-1
Cat. No. B085615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavaspidic acid
CAS114-42-1
Synonymsflavaspidic acid
Molecular FormulaC24H30O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O
InChIInChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3
InChIKeyNHVQLOCTXSMKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavaspidic Acid (CAS 114-42-1) in Scientific Procurement: A Polyphenolic Phloroglucinol Derivative for Targeted Research


Flavaspidic acid (CAS 114-42-1) is a polyphenolic acylphloroglucinol derivative, primarily isolated from the rhizomes of the fern Dryopteris crassirhizoma [1]. This class of compounds is recognized for its dual functionality, exhibiting both direct antibacterial action and radical scavenging properties [1]. Its mechanism of action is notably distinct, involving inhibition of fatty acid synthase [2], lipoxygenase-mediated arachidonic acid metabolism [3], and competitive binding to the fatty acid-binding protein (FABP) [4]. These characteristics position flavaspidic acid not merely as a natural product but as a versatile biochemical probe for studying metabolic pathways [5] and a lead scaffold for developing agents against drug-resistant pathogens.

Why Sourcing Decisions for Flavaspidic Acid (CAS 114-42-1) Cannot Rely on In-Class Analogs


The term 'flavaspidic acid' represents a family of structurally similar acylphloroglucinols—specifically the AP, AB, PB, and BB variants—that exhibit drastically different and quantifiable biological potencies [1]. A direct comparison reveals that a single functional group substitution, such as an acetyl versus a butyryl moiety at the C3 position, can result in a nearly 4-fold difference in enzyme inhibitory activity [2]. Furthermore, the antibacterial spectrum and minimum inhibitory concentration (MIC) values are not uniform; for instance, the activity of flavaspidic acid BB against S. haemolyticus ranges broadly from 5 to 480 µg/mL [3], while flavaspidic acids AB and PB show an MIC of 6.3 µg/mL against S. mutans [4]. Consequently, treating these compounds as interchangeable commodities for scientific or industrial applications will lead to inconsistent experimental outcomes and flawed procurement decisions. Precise identification of the required variant, backed by the specific quantitative evidence outlined below, is essential.

Flavaspidic Acid (CAS 114-42-1): A Quantitative Guide to Variant-Specific Differentiation and Procurement Rationale


Flavaspidic Acid AP vs. Clinical Gold Standard: Potent Xanthine Oxidase (XO) Inhibition for Gout and Hyperuricemia Research

Flavaspidic acid AP demonstrates potent xanthine oxidase (XO) inhibitory activity with an IC50 of 6.3 µM, making it comparable to the first-line clinical drug allopurinol (IC50 = 5.7 µM) and significantly more potent than its active metabolite oxypurinol (IC50 = 43.1 µM) [1]. This efficacy is structure-dependent; a comparison of four isolated flavaspidic acid variants revealed a nearly 4-fold difference in potency, with flavaspidic acid BB showing an IC50 of 20.9 µM [1]. The presence of an acetyl group at C3 and C3' was identified as crucial for this enhanced inhibition [1].

Xanthine Oxidase Gout Natural Product Inhibitor

Flavaspidic Acid AB & PB vs. MRSA and Oral Pathogens: Quantified Antibacterial Potency for Antimicrobial Resistance (AMR) Studies

Flavaspidic acids AB and PB exhibit potent, low-micromolar antibacterial activity against clinically relevant Gram-positive pathogens. The minimum inhibitory concentration (MIC) of a mixture of flavaspidic acid PB and AB was determined to be 6.3 µg/mL against the cariogenic bacterium Streptococcus mutans OMZ176 [1]. Furthermore, activity-led fractionation from Dryopteris crassirhizoma identified flavaspidic acid AB as a key anti-MRSA component, with the crude n-hexane extract showing an MIC of 3.125 µg/mL against MRSA [2]. This activity profile is distinct from other variants, such as flavaspidic acid BB, which shows a much broader and generally higher MIC range (5-480 µg/mL) against S. haemolyticus [3].

Antibacterial MRSA Drug Discovery

Flavaspidic Acid AB & PB vs. Standard Antioxidants: Comparable Lipid Peroxidation (LPO) Inhibition for Oxidative Stress Models

In a comparative antioxidant study, flavaspidic acids PB (1) and AB (2) demonstrated potent lipid peroxidation (LPO) inhibitory activity with IC50 values of 12.9 µM and 13.1 µM, respectively [1]. These values were found to be more effective than the standard natural antioxidant α-tocopherol (IC50 = 15.6 µM) and were comparable to the synthetic antioxidant butylated hydroxyanisole (BHA, IC50 = 10.8 µM) [1]. In contrast, their radical scavenging activities in the DPPH assay (IC50 = 71.7, 76.3 µM) and superoxide radical scavenging assay (IC50 = 58.6, 64.4 µM) were significantly less potent [1].

Antioxidant Lipid Peroxidation Oxidative Stress

Flavaspidic Acid as a Fatty Acid-Binding Protein (FABP) Probe: Quantified Cellular Uptake and Metabolic Shifts for Hepatocyte Research

Flavaspidic acid (β-flavaspidic acid-N-methylglucaminate) functions as a competitive ligand for the cytosolic fatty acid-binding protein (FABP), providing a tool to study fatty acid metabolism [1]. In isolated rat hepatocytes, at a medium concentration of 5 mM, flavaspidic acid was absorbed at a steady-state rate of 1.2 nmoles/mg of protein/min [2]. This interaction with FABP led to a quantifiable metabolic shift: it decreased the uptake of oleic acid and triglyceride synthesis while simultaneously stimulating the formation of CO2 and ketone bodies from oleic acid [1]. Importantly, binding to FABP at a molar ratio of 3.3 was shown to prevent the compound's ability to uncouple oxidative phosphorylation in isolated mitochondria, isolating its primary mode of action [2].

FABP Inhibitor Hepatocyte Metabolism Biochemical Probe

Flavaspidic Acid BB vs. Biofilm Formation: Quantified Anti-Biofilm Activity Against Resistant S. haemolyticus

Flavaspidic acid BB was shown to possess a broad range of antibacterial activity against clinical isolates of S. haemolyticus, with MIC values spanning from 5 to 480 µg/mL [1]. Beyond growth inhibition, this variant demonstrated a concentration-dependent ability to inhibit biofilm formation. The study directly compared its anti-biofilm effect to that of mupirocin (MUP), indicating that flavaspidic acid BB had a slightly higher inhibitory effect on S. haemolyticus biofilms than the standard topical antibiotic [1]. The mechanism was linked to the inhibition of protein and tRNA synthesis, involving Hsp70 and RNase P [1].

Anti-Biofilm Staphylococcus haemolyticus Antimicrobial Resistance

Targeted Application Scenarios for Flavaspidic Acid (CAS 114-42-1) Variants Based on Quantified Differentiation


Preclinical Gout and Hyperuricemia Research

For studies focused on lowering uric acid levels, flavaspidic acid AP is the critical selection. Its IC50 of 6.3 µM against xanthine oxidase is nearly identical to the gold-standard drug allopurinol (5.7 µM) and is nearly 4-fold more potent than its structural analog flavaspidic acid BB [1]. This potency, combined with a defined reversible and noncompetitive inhibition mechanism [1], makes it a high-value natural product lead for gout research. Procurement should specifically request the 'AP' variant to ensure experimental relevance.

Antimicrobial Resistance (AMR) Drug Discovery Targeting MRSA

In programs developing new agents against methicillin-resistant Staphylococcus aureus (MRSA), flavaspidic acid AB is the compound of choice. It is a key anti-MRSA constituent from D. crassirhizoma, with extracts containing it demonstrating an MIC of 3.125 µg/mL against MRSA [2]. Its mechanism, involving the targeting of bioenergetic transformation and acetyl-CoA metabolism in MRSA cells, is distinct from established antibiotics [2]. This evidence supports its procurement for hit-to-lead optimization against AMR pathogens.

Cellular Lipid Metabolism and FABP Probe Studies

For fundamental research into hepatic fatty acid trafficking and metabolism, flavaspidic acid (or its water-soluble N-methylglucaminate salt) is a proven biochemical probe [3]. It competitively binds to FABP, leading to a quantifiable shift in metabolic flux at a cellular uptake rate of 1.2 nmoles/mg protein/min (at 5 mM) [4]. Researchers can rely on this compound to dissect the role of FABP in directing long-chain fatty acids toward oxidation rather than esterification, a well-documented effect not achievable with generic acylphloroglucinols [REFS-3, REFS-4].

Anti-Biofilm Screening Against Coagulase-Negative Staphylococci

For research into skin and soft tissue infections (SSTIs) caused by drug-resistant S. haemolyticus, flavaspidic acid BB is the appropriate selection. It has demonstrated a concentration-dependent ability to inhibit biofilm formation, with an effect that is slightly superior to that of the clinical antibiotic mupirocin [5]. Procurement of this specific variant is justified for any study aiming to target the biofilm component of S. haemolyticus infections or to further elucidate its novel mechanism involving Hsp70 and RNase P synthase [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavaspidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.